molecular formula C15H12Cl2O B13993300 3,3-Bis(4-chlorophenyl)prop-2-en-1-ol CAS No. 96089-74-6

3,3-Bis(4-chlorophenyl)prop-2-en-1-ol

Cat. No.: B13993300
CAS No.: 96089-74-6
M. Wt: 279.2 g/mol
InChI Key: ICTWZVQVCIEYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Bis(4-chlorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C15H12Cl2O It is characterized by the presence of two 4-chlorophenyl groups attached to a prop-2-en-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(4-chlorophenyl)prop-2-en-1-ol typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, followed by a condensation reaction. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(4-chlorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3,3-Bis(4-chlorophenyl)prop-2-en-1-one, while reduction can produce this compound .

Mechanism of Action

The mechanism of action of 3,3-Bis(4-chlorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Bis(4-chlorophenyl)prop-2-en-1-ol is unique due to its specific chemical structure, which imparts distinct properties and reactivity.

Properties

CAS No.

96089-74-6

Molecular Formula

C15H12Cl2O

Molecular Weight

279.2 g/mol

IUPAC Name

3,3-bis(4-chlorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C15H12Cl2O/c16-13-5-1-11(2-6-13)15(9-10-18)12-3-7-14(17)8-4-12/h1-9,18H,10H2

InChI Key

ICTWZVQVCIEYCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=CCO)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.